2,8-Diazaspiro[4.5]decan-4-amine
CAS No.: 828928-25-2
Cat. No.: VC15999248
Molecular Formula: C8H17N3
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828928-25-2 |
|---|---|
| Molecular Formula | C8H17N3 |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 2,8-diazaspiro[4.5]decan-4-amine |
| Standard InChI | InChI=1S/C8H17N3/c9-7-5-11-6-8(7)1-3-10-4-2-8/h7,10-11H,1-6,9H2 |
| Standard InChI Key | PBXYCLYYSVQGJF-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC12CNCC2N |
Introduction
Structural and Chemical Characterization
Molecular Architecture and Nomenclature
2,8-Diazaspiro[4.5]decan-4-amine belongs to the diazaspiro compound family, defined by two nitrogen atoms embedded within a spirocyclic structure. The IUPAC name delineates its decane ring system (10 carbons) with a spiro junction at the 4,5-positions, where two smaller rings—a piperidine and a pyrrolidine—share a single atom. The molecular formula is C₁₀H₁₈N₂, with a molecular weight of 178.27 g/mol.
Key structural features include:
-
Spirocyclic core: A bicyclic system formed by a six-membered piperidine ring fused to a five-membered pyrrolidine ring.
-
Amine functionality: A primary amine group at the 4-position, critical for hydrogen bonding and receptor interactions.
-
Chirality: The spiro junction and substituents introduce stereochemical complexity, necessitating enantioselective synthesis for bioactive derivatives .
| Technique | Observations |
|---|---|
| ¹H NMR | δ 2.5–3.5 ppm (spirocyclic protons) |
| ¹³C NMR | δ 45–55 ppm (spiro carbons) |
| IR | 3350 cm⁻¹ (N-H stretch) |
Synthetic Methodologies
Pyridine Reduction and Cyclization
An alternative approach reduces 4-pyridyl derivatives with lithium aluminum hydride to generate a diamine intermediate. Cyclization under acidic conditions (e.g., H₃PO₄) induces ring closure, forming the diazaspiro framework. This method achieves moderate yields (50–55%) but avoids the use of toxic cyanide reagents.
Table 2: Comparison of Synthetic Routes
| Method | Starting Material | Yield (%) | Key Advantage |
|---|---|---|---|
| Strecker Reaction | N-Benzyl-4-piperidone | 65–70 | High yield |
| Pyridine Reduction | 4-Pyridyl derivative | 50–55 | Cyanide-free |
Biological Activity and Mechanism
CCR4 Antagonism and Signaling Inhibition
Derivatives of 2,8-diazaspiro[4.5]decan-4-amine exhibit potent antagonism against the CCR4 chemokine receptor, a GPCR implicated in T-cell migration and allergic inflammation. The lead compound (R)-18a demonstrates:
-
High binding affinity: pKi = 8.8 in [¹²⁵I]-TARC displacement assays .
-
Functional inhibition: pIC50 = 8.1 in [³⁵S]-GTPγS assays, indicating suppression of G-protein activation .
-
Whole-blood activity: pA2 = 6.7 in actin polymerization assays, confirming efficacy in physiologically relevant matrices .
Receptor Endocytosis Induction
Unlike most small-molecule antagonists, (R)-18a induces 60% internalization of cell-surface CCR4 receptors within 30 minutes. This property, validated via flow cytometry and confocal microscopy, suggests a unique mechanism combining antagonism with receptor downregulation, potentially enhancing therapeutic efficacy in chronic inflammatory conditions .
Comparative Pharmacological Profile
Structural Analogues and Activity Trends
Modification of the pyrrolidine substituent significantly impacts potency. For example:
-
(R)-18a (pyrrolidin-2-ylmethyl): pIC50 = 8.1.
-
Spirocyclic proline amide (±)-11a: pIC50 = 7.2.
The superior activity of (R)-18a is attributed to optimal positioning of the basic nitrogen within the CCR4 extracellular allosteric pocket, as modeled via homology with bovine rhodopsin .
Table 3: Structure-Activity Relationships
| Compound | Substituent | pIC50 (CCR4) |
|---|---|---|
| (R)-18a | Pyrrolidin-2-ylmethyl | 8.1 |
| (±)-11a | Proline amide | 7.2 |
Therapeutic Implications and Future Directions
The dual action of 2,8-diazaspiro[4.5]decan-4-amine derivatives—both blocking CCR4 signaling and promoting receptor internalization—positions them as novel therapeutics for asthma, atopic dermatitis, and T-cell lymphomas. Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume